4-Isothiocyanato-1-methylpiperidine
Overview
Description
4-Isothiocyanato-1-methylpiperidine is a chemical compound with the molecular formula C7H12N2S and a molecular weight of 156.25 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The isothiocyanate group (-N=C=S) attached to the piperidine ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-1-methylpiperidine typically involves the reaction of 4-amino-1-methylpiperidine with thiophosgene (CSCl2) under controlled conditions . The reaction proceeds as follows:
Starting Material: 4-amino-1-methylpiperidine
Reagent: Thiophosgene (CSCl2)
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures (0-5°C) to prevent side reactions.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for efficient handling of thiophosgene, which is a toxic and hazardous reagent.
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-1-methylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cycloaddition Reactions: It can participate in [2+2] and [4+2] cycloaddition reactions with alkenes and dienes to form cyclic adducts.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF), ethanol
Catalysts: Base catalysts such as triethylamine (TEA) or pyridine
Major Products Formed
Thioureas: Formed by reaction with amines
Carbamates: Formed by reaction with alcohols
Dithiocarbamates: Formed by reaction with thiols
Scientific Research Applications
4-Isothiocyanato-1-methylpiperidine has diverse applications in scientific research:
Biology: It is employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Isothiocyanato-1-methylpiperidine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can lead to the inhibition of enzyme activity or the alteration of protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Sulforaphane
Comparison
4-Isothiocyanato-1-methylpiperidine is unique due to the presence of the piperidine ring, which imparts distinct steric and electronic properties compared to other isothiocyanates. This uniqueness makes it particularly useful in the synthesis of piperidine-containing compounds and in studies involving the modification of piperidine-based biomolecules .
Properties
IUPAC Name |
4-isothiocyanato-1-methylpiperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-9-4-2-7(3-5-9)8-6-10/h7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZKLVVGTLCSOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118705-17-2 | |
Record name | 4-isothiocyanato-1-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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